molecular formula C19H16N4O2S3 B4752270 [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4752270
M. Wt: 428.6 g/mol
InChI Key: UTZBRMFQQNYKCH-UHFFFAOYSA-N
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Description

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of a suitable thioamide with an α-haloketone.

    Triazole Ring Formation: The triazole ring is synthesized by the cyclization of a hydrazine derivative with a suitable nitrile.

    Final Coupling: The final step involves the coupling of the benzodioxole-thiazole intermediate with the triazole derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, or metabolism. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar compounds to [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE include:

The uniqueness of this compound lies in its specific combination of benzodioxole, thiazole, and triazole rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S3/c1-23-17(8-14-3-2-6-26-14)21-22-19(23)28-10-13-9-27-18(20-13)12-4-5-15-16(7-12)25-11-24-15/h2-7,9H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZBRMFQQNYKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
Reactant of Route 3
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
Reactant of Route 4
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
Reactant of Route 5
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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